molecular formula C12H18ClNO2S B10945751 4-chloro-N-hexylbenzenesulfonamide

4-chloro-N-hexylbenzenesulfonamide

Cat. No.: B10945751
M. Wt: 275.80 g/mol
InChI Key: QXRZMHRRNINYGU-UHFFFAOYSA-N
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Description

4-Chloro-N-hexylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para position and a hexyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological applications, particularly as antimicrobial agents .

Properties

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

4-chloro-N-hexylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3

InChI Key

QXRZMHRRNINYGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-hexylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+hexylamineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{hexylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+hexylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-hexylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzenesulfonamides with different functional groups.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include amines or sulfinamides.

Scientific Research Applications

4-chloro-N-hexylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes like carbonic anhydrase.

    Biological Studies: The compound is studied for its antimicrobial and anticancer properties, as it can inhibit the growth of certain bacteria and cancer cells.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis or reduction of intraocular pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

  • 4-Chloro-N-cyclohexylbenzenesulfonamide (): Features a cyclohexyl group instead of hexyl. The cyclohexyl ring adopts a chair conformation, and the molecule forms cyclic dimers via N–H⋯O hydrogen bonds. The central C–S–N–C torsion angle is 78.0°, resulting in an L-shaped geometry .
  • 4-Chloro-N-(4-methoxybenzyl)benzenesulfonamide ():

    • Substituted with a 4-methoxybenzyl group, introducing aromaticity and electron-donating methoxy effects.
    • Comparison : The hexyl group lacks aromatic interactions but increases hydrophobicity, which could enhance passive diffusion across biological membranes .

Physical and Chemical Properties

Compound Substituent Melting Point (°C) Key Interactions
4-Chloro-N-cyclohexylbenzenesulfonamide Cyclohexyl Not reported N–H⋯O hydrogen bonds
4-Chloro-N-(4-methoxybenzyl)benzenesulfonamide 4-Methoxybenzyl Not reported Aromatic π-π stacking
Compound 11 () Imidazole-thioxo 177–180 S–H and N–H interactions
  • Hexyl Derivative: Expected to have lower melting points than cyclohexyl analogs due to reduced crystallinity from flexible alkyl chains. Solubility in polar solvents (e.g., methanol) may decrease compared to cyclohexyl or aryl-substituted derivatives.

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